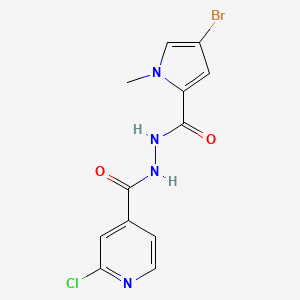
N'-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide is a complex organic compound that features a pyrrole ring substituted with bromine and methyl groups, a pyridine ring substituted with chlorine, and a carbohydrazide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrole ring: Starting with a suitable precursor, the pyrrole ring is synthesized and brominated at the 4-position.
Introduction of the methyl group: The methyl group is introduced at the 1-position of the pyrrole ring through alkylation.
Formation of the pyridine ring: The pyridine ring is synthesized separately and chlorinated at the 2-position.
Coupling reaction: The pyrrole and pyridine rings are coupled together using a suitable coupling reagent to form the desired compound.
Introduction of the carbohydrazide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
科学的研究の応用
N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in various effects.
類似化合物との比較
Similar Compounds
N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide: This compound is unique due to its specific substitution pattern and functional groups.
N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
The uniqueness of N’-(4-bromo-1-methyl-1H-pyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
N'-(4-bromo-1-methylpyrrole-2-carbonyl)-2-chloropyridine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O2/c1-18-6-8(13)5-9(18)12(20)17-16-11(19)7-2-3-15-10(14)4-7/h2-6H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZKCMZLUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NNC(=O)C2=CC(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














